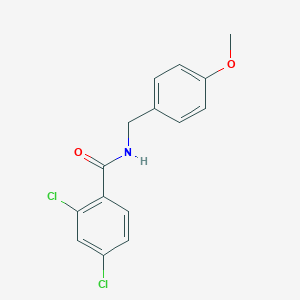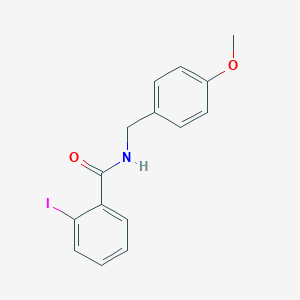![molecular formula C14H20ClN3O4 B398533 N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B398533.png)
N~1~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-[2-(dimethylamino)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is a synthetic organic compound that belongs to the class of phenyl oxalamides This compound is characterized by the presence of a chloro-substituted phenyl ring, methoxy groups, and an oxalamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzene and 2-dimethylaminoethylamine.
Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride under controlled conditions to form the final oxalamide product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:
Catalysis: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperature ranges to favor desired reactions.
Purification: Employing methods such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-acetamide
- N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-urea
Uniqueness
N-(4-Chloro-2,5-dimethoxy-phenyl)-N’-(2-dimethylamino-ethyl)-oxalamide is unique due to its specific oxalamide linkage, which may confer distinct chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C14H20ClN3O4 |
|---|---|
Peso molecular |
329.78g/mol |
Nombre IUPAC |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-[2-(dimethylamino)ethyl]oxamide |
InChI |
InChI=1S/C14H20ClN3O4/c1-18(2)6-5-16-13(19)14(20)17-10-8-11(21-3)9(15)7-12(10)22-4/h7-8H,5-6H2,1-4H3,(H,16,19)(H,17,20) |
Clave InChI |
VEUBSYGJFWMHDY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canónico |
CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B398457.png)






![[[Amino(pyridin-4-yl)methylidene]amino] 2,2,2-trifluoroacetate](/img/structure/B398469.png)


